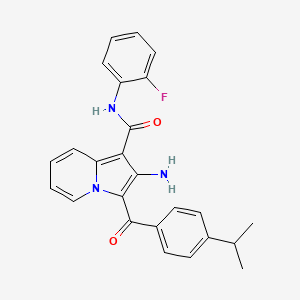

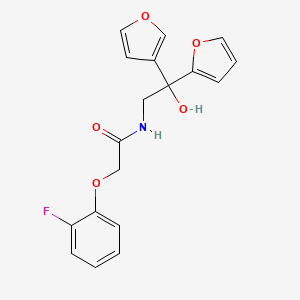

2-amino-N-(2-fluorophenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2-fluorophenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide, also known as FL118, is a novel anticancer drug candidate that has shown promising results in preclinical trials. It is a small molecule compound that targets multiple signaling pathways involved in cancer cell survival and proliferation.

Scientific Research Applications

Novel Synthetic Routes

A novel one-pot domino reaction has been developed for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. This method involves the reaction of alkyl or aryl isocyanides with pyridine-2-carbaldehyde in the presence of acetoacetanilide in toluene, showcasing the versatility of indolizine derivatives synthesis without prior activation or modification (M. Ziyaadini et al., 2011).

Antitumor Activities

The compound "3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide" exhibits significant antitumor activity, demonstrating the therapeutic potential of indolizine derivatives. The synthesis of this compound involves the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, indicating the relevance of fluorinated indolizine derivatives in cancer research (Xuechen Hao et al., 2017).

Photoluminescent Materials

Indolizine derivatives, such as 6-amino-8-cyanobenzo[1,2-b]indolizines, have shown unique pH-dependent optical properties. These materials exhibit a dramatic blue shift in fluorescence emission when protonated, suggesting their application as acid-responsive photoluminescent materials for chemical sensing and imaging (V. Outlaw et al., 2016).

Application to Tropical Diseases

Isoxazoline indolizine amide compounds have been synthesized with a focus on applications to tropical diseases. This indicates the potential of indolizine derivatives in developing treatments for diseases prevalent in tropical regions, highlighting their medicinal chemistry applications (Yong-Kang Zhang et al., 2014).

properties

IUPAC Name |

2-amino-N-(2-fluorophenyl)-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O2/c1-15(2)16-10-12-17(13-11-16)24(30)23-22(27)21(20-9-5-6-14-29(20)23)25(31)28-19-8-4-3-7-18(19)26/h3-15H,27H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZLTJJNRUZYLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorophenyl)urea](/img/structure/B2837733.png)

![5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2837734.png)

![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2837736.png)

![2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2837738.png)

![2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B2837739.png)

![3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2837743.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2837746.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2837749.png)